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molecular formula C7H9N3O3 B1296353 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 54660-80-9

6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No. B1296353
M. Wt: 183.16 g/mol
InChI Key: LGXGZORRPBTMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808587

Procedure details

0.18 g of 6-amino-5-formyl-1,3-dimethyluracil and 0.45 g of cyanomethylenetriphenylphosphorane were added to 20 ml of dried acetonitrile. The solution was heated under reflux for 12 hr in a stream of argon. After cooling, the precipitated crystal was separated by filtration to give 0.08 g of 7-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione (Compound 15).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[CH:12]=O.[C:14]([CH:16]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#[N:15]>C(#N)C>[NH2:15][C:14]1[CH:16]=[CH:12][C:3]2[C:4](=[O:11])[N:5]([CH3:10])[C:6](=[O:9])[N:7]([CH3:8])[C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
NC1=C(C(N(C(N1C)=O)C)=O)C=O
Name
Quantity
0.45 g
Type
reactant
Smiles
C(#N)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hr in a stream of argon
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitated crystal was separated by filtration

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(N(C(N(C2=O)C)=O)C)N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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